4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride
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Overview
Description
4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . This compound is characterized by the presence of a pyridine ring attached to an oxan-4-amine structure, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Oxan-4-amine Group: The oxan-4-amine group is introduced through nucleophilic substitution reactions, where the pyridine ring acts as the nucleophile.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Protein Binding: Used in studies involving protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride involves:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride: Similar structure but different functional groups.
4-(4-Piperidinyl)morpholine dihydrochloride: Contains a morpholine ring instead of an oxan-4-amine group.
Uniqueness
4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride is unique due to its specific combination of a pyridine ring and an oxan-4-amine group, which imparts distinct chemical and biological properties .
Biological Activity
4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of this compound’s activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds often undergo processes such as alkylation and amination to introduce functional groups that enhance biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in the following areas:
1. Antimicrobial Activity
Compounds with structural similarities to this compound have demonstrated significant antimicrobial properties. These include effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
2. Anticancer Properties
Studies have shown that related compounds exhibit moderate to very good growth inhibitory activities against various cancer cell lines, including human leukemia cells. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis .
3. Neuroprotective Effects
There is emerging evidence that pyridine derivatives can have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Multiple Sclerosis. These effects may be attributed to their ability to inhibit β-secretase activity, which is crucial in the pathogenesis of Alzheimer’s disease .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity Study : A study on N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines found that several analogs exhibited significant growth inhibition in cultured leukemia cells, highlighting the potential for developing new anticancer agents based on similar structures .
- Neuroprotective Study : Research aimed at synthesizing new peptide derivatives of 4-aminopyridine showed reduced toxicity compared to traditional drugs while maintaining efficacy in inhibiting β-secretase, indicating a promising direction for neuroprotective therapies .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Properties
IUPAC Name |
4-(pyridin-4-ylmethyl)oxan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-11(3-7-14-8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6H,3-4,7-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUHLDVELBMMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=NC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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